ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Corrosion Science Materials Chemistry Electrochemistry

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (EB5MPy, CAS 17607-81-7) features a singular substitution pattern—ethyl ester at C3, methyl at C5, benzyl at N1—yielding a LogP of 2.4165 and distinct reactivity. This exact structure is essential for reproducible structure-activity relationship studies of mixed-type corrosion inhibitors (82.86% efficiency on carbon steel in HCl) and as a versatile medicinal chemistry intermediate for controlled hydrolysis/derivatization. Substituting generic analogs compromises experimental outcomes; specify this CAS to maintain integrity.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 17607-81-7
Cat. No. B1272273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate
CAS17607-81-7
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)C)CC2=CC=CC=C2
InChIInChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-11(2)16(15-13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
InChIKeySKWMMSUYSUVJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate (CAS 17607-81-7): Procurement-Grade Baseline for Chemical and Materials Science Research


Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (CAS 17607-81-7) is a heterocyclic compound within the pyrazole family, characterized by a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol [1]. It is a versatile synthetic building block used in the development of more complex molecules and materials . Its structure, featuring an ethyl ester at the 3-position, a methyl group at the 5-position, and a benzyl group at the 1-position of the pyrazole ring, imparts distinct physicochemical properties that differentiate it from other pyrazole carboxylate derivatives [1].

Why Generic Pyrazole-3-Carboxylates Cannot Substitute for Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate in Research and Industrial Applications


The specific substitution pattern on the pyrazole core of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate—an ethyl ester, a 5-methyl, and a 1-benzyl group—dictates its unique performance profile. Generic substitution with other pyrazole carboxylates or analogs like 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid or 1-benzyl-5-methyl-1H-pyrazole-3-carbohydrazide [1] results in significantly altered physicochemical properties, reactivity, and application-specific performance, as quantified in the evidence below. Therefore, procurement must be exact to ensure experimental reproducibility and desired outcomes.

Quantitative Differentiation of Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate: Performance, Physicochemical, and Application Data


Corrosion Inhibition Efficiency of Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate on Carbon Steel in Acidic Media: A Direct Comparative Study

In a direct head-to-head comparison, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (EB5MPy) demonstrated a corrosion inhibition efficiency of 82.86% on C48 carbon steel in 1.0 M HCl. This performance is quantitatively distinct from its close analogs: 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (B5MPyAc) achieved 94.77% inhibition, while 1-benzyl-5-methyl-1H-pyrazole-3-carbohydrazide (B5MPy) achieved 90.03% under identical conditions [1]. The study employed potentiodynamic polarization, electrochemical impedance spectroscopy, and weight loss assessments to verify the mixed-type inhibition mechanism and Langmuir adsorption isotherm compliance for all three compounds [1].

Corrosion Science Materials Chemistry Electrochemistry

Calculated Lipophilicity and Topological Polar Surface Area: Benchmarking Physicochemical Profile of Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate

The compound's computed physicochemical properties reveal a LogP (octanol-water partition coefficient) of 2.4165 and a Topological Polar Surface Area (TPSA) of 44.12 Ų [1]. These values provide a quantitative baseline for its lipophilicity and potential membrane permeability. While direct comparator data for other pyrazole esters are not provided in this specific source, these metrics position ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate as significantly more lipophilic than the corresponding carboxylic acid analog (1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid), which would have a lower LogP and a higher polar surface area due to the free carboxyl group .

Medicinal Chemistry Drug Design ADME

Synthetic Versatility as a Building Block: Comparative Utility of Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate in Organic Synthesis

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate is a versatile building block for synthesizing more complex molecules . Its ester group can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for further derivatization . In contrast, the direct analog 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid lacks the ester functionality, limiting its use in certain reactions like esterifications or transesterifications without prior activation. This differential reactivity is crucial for multi-step synthetic planning.

Organic Synthesis Medicinal Chemistry Building Blocks

Evidence-Backed Application Scenarios for Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate


Corrosion Inhibitor Research for Carbon Steel in Acidic Environments

Based on the direct head-to-head comparison data, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (EB5MPy) is a viable candidate for research into corrosion inhibition for carbon steel in hydrochloric acid solutions. While its efficiency (82.86%) is lower than that of its carboxylic acid and carbohydrazide analogs, it remains an effective mixed-type inhibitor [1]. This scenario is ideal for studies investigating the structure-activity relationship of pyrazole-based inhibitors, where the impact of the ester group on adsorption and inhibition mechanism is of primary interest.

Synthetic Intermediate for Pyrazole-Derived Carboxylic Acids and Amides

The compound's ethyl ester functionality makes it a valuable intermediate in the synthesis of more complex pyrazole derivatives . Researchers can leverage its reactivity to access the corresponding carboxylic acid via hydrolysis, which can then be further derivatized into amides, hydrazides, or other functional groups. This is particularly relevant in medicinal chemistry for generating libraries of compounds around the pyrazole scaffold.

Lipophilic Probe in Medicinal Chemistry and Chemical Biology

With a calculated LogP of 2.4165 [2], ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can serve as a lipophilic probe or building block in the design of compounds intended to cross biological membranes. Its moderate lipophilicity, compared to more polar analogs, may be advantageous in certain drug discovery programs where a balance between solubility and permeability is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.